2-Oxopent-4-enoate
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C5H5O3- |
|---|---|
Peso molecular |
113.09 g/mol |
Nombre IUPAC |
2-oxopent-4-enoate |
InChI |
InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2H,1,3H2,(H,7,8)/p-1 |
Clave InChI |
NOXRYJAWRSNUJD-UHFFFAOYSA-M |
SMILES |
C=CCC(=O)C(=O)[O-] |
SMILES canónico |
C=CCC(=O)C(=O)[O-] |
Origen del producto |
United States |
Metabolic Pathways and Biotransformations Involving 2 Oxopent 4 Enoate
Central Role in Aromatic Compound Degradation Pathways
2-Oxopent-4-enoate is a key intermediate in the meta-cleavage pathway, a major route for the bacterial breakdown of aromatic compounds. expasy.orgnih.gov This pathway is crucial for the bioremediation of environmental pollutants. ontosight.ai
The Meta-Cleavage Pathway of Catechol and Substituted Aromatics
The meta-cleavage pathway is initiated by the enzyme catechol 2,3-dioxygenase, which catalyzes the extradiol ring cleavage of catechol to produce 2-hydroxymuconate semialdehyde. ebi.ac.ukcore.ac.ukrcsb.org This is a critical step in the degradation of a wide range of aromatic molecules by soil bacteria. core.ac.ukrcsb.org The pathway then proceeds through a series of enzymatic reactions, with this compound emerging as a central metabolite. nih.govnih.gov This pathway is utilized by various bacteria to break down not only catechol but also substituted aromatics like toluene (B28343), xylenes (B1142099), and chlorobenzene. wikipedia.orgasm.orgnih.gov In some bacteria, such as Pseudomonas putida, the meta-cleavage pathway operates in parallel with an ortho-cleavage pathway for the degradation of compounds like benzoate (B1203000). nih.govgenome.jpfrontiersin.org
Convergence from Diverse Aromatic Precursors
A multitude of aromatic compounds are channeled into the meta-cleavage pathway, ultimately leading to the formation of this compound. This metabolic convergence highlights the pathway's significance in breaking down a wide array of environmental and xenobiotic compounds.
| Precursor Compound | Degradation Pathway | Key Enzymes | Reference(s) |
| Toluene, Xylene | TOL plasmid pathway | Xylene monooxygenase, Benzyl alcohol dehydrogenase, Benzaldehyde dehydrogenase, Catechol 2,3-dioxygenase | wikipedia.orgasm.org |
| Benzoate | Benzoate degradation | Benzoate dioxygenase, Catechol 2,3-dioxygenase | wikipedia.orgnih.gov |
| Biphenyl (B1667301) | Biphenyl degradation | Biphenyl 2,3-dioxygenase, 2,6-dioxo-6-phenylhexa-3-enoate hydrolase | wikipedia.orggenome.jpqmul.ac.uk |
| Carbazole (B46965) | Carbazole degradation | Carbazole 1,9a-dioxygenase | wikipedia.orggenome.jp |
| Phenol | Phenol degradation | Phenol hydroxylase, Catechol 2,3-dioxygenase | frontiersin.orgebi.ac.uk |
| 2-Aminophenol (B121084) | Modified meta-cleavage | - | ebi.ac.uk |
| 4-Chlorophenol (B41353) | meta-cleavage pathway | Catechol 2,3-dioxygenase | asm.org |
Enzymatic Steps and Conversions Leading to and from this compound
The formation and subsequent transformation of this compound are mediated by a specific set of enzymes that play a crucial role in the progression of the meta-cleavage pathway.
Formation of this compound from Upstream Intermediates
This compound is primarily formed from the enzymatic conversion of 2-hydroxymuconate semialdehyde. wikipedia.orgwikipedia.org This semialdehyde is the direct product of the ring cleavage of catechol by catechol 2,3-dioxygenase. core.ac.ukwikipedia.org The enzyme responsible for this conversion is 2-hydroxymuconate-semialdehyde hydrolase , which hydrolyzes 2-hydroxymuconate semialdehyde to yield this compound and formate. ontosight.aiwikipedia.org The reaction mechanism involves a series of steps, including the formation of an acyl-enzyme intermediate and its subsequent cleavage to release the products. ebi.ac.uk
Conversion of this compound to Downstream Metabolites
Once formed, this compound is further metabolized into compounds that can enter central metabolic pathways. The key enzyme in this conversion is This compound hydratase (also known as 2-keto-4-pentenoate hydratase). wikipedia.orgqmul.ac.uk This enzyme catalyzes the hydration of this compound to form 4-hydroxy-2-oxopentanoate (B1241807). nih.govwikipedia.org It is interesting to note that the actual substrate for this enzyme is believed to be the tautomer of this compound, (2Z)-2-hydroxypenta-2,4-dienoate. expasy.orggenome.jpuniprot.org
The resulting 4-hydroxy-2-oxopentanoate is then cleaved by 4-hydroxy-2-oxovalerate aldolase (B8822740) into two central metabolites: pyruvate (B1213749) and acetaldehyde (B116499) . nih.govnih.govnih.gov The acetaldehyde is subsequently oxidized to acetyl-CoA by an acylating acetaldehyde dehydrogenase . nih.govebi.ac.ukwikipedia.org These end products can then be readily assimilated by the cell's central carbon metabolism.
| Enzyme | EC Number | Substrate | Product(s) | Reference(s) |
| 2-Hydroxymuconate-semialdehyde hydrolase | 3.7.1.9 | 2-Hydroxymuconate semialdehyde | This compound, Formate | ontosight.aiwikipedia.org |
| This compound hydratase | 4.2.1.80 | This compound | 4-Hydroxy-2-oxopentanoate | wikipedia.orgqmul.ac.uk |
| 4-Hydroxy-2-oxovalerate aldolase | 4.1.3.39 | 4-Hydroxy-2-oxopentanoate | Pyruvate, Acetaldehyde | nih.govnih.govnih.gov |
| Acetaldehyde dehydrogenase (acylating) | 1.2.1.10 | Acetaldehyde, NAD+, Coenzyme A | Acetyl-CoA, NADH, H+ | ebi.ac.ukwikipedia.orgexpasy.org |
Microbial Systems Facilitating this compound Biotransformations
A diverse range of bacteria are known to possess the enzymatic machinery for the meta-cleavage pathway and, consequently, the biotransformation of this compound. Pseudomonas species are particularly well-studied in this regard. For instance, Pseudomonas putida utilizes the TOL plasmid-encoded pathway for the degradation of toluene and xylenes, where this compound is a key intermediate. wikipedia.orgasm.orgfrontiersin.org Comamonas testosteroni has been shown to degrade 4-chlorophenol via the meta-cleavage pathway. asm.org Escherichia coli also possesses a gene cluster (mhp) for the degradation of 3-hydroxyphenylpropionate, which involves the formation and subsequent metabolism of this compound. nih.govresearchgate.net The presence of these pathways in various microorganisms underscores their ecological importance in the carbon cycle and in the bioremediation of aromatic pollutants.
Bacterial Catabolic Systems (e.g., Pseudomonas species)
Bacteria, particularly those of the genus Pseudomonas, are well-documented for their metabolic versatility in degrading aromatic compounds. This compound is a key metabolite in the meta-cleavage pathway, a major route for the catabolism of catechols. ebi.ac.ukrcsb.orghmdb.caenzyme-database.org
The process typically begins with the cleavage of the aromatic ring of catechol by the enzyme catechol 2,3-dioxygenase, which produces 2-hydroxymuconic semialdehyde. ebi.ac.ukhmdb.ca This intermediate is then processed through a dehydrogenative route involving several enzymatic steps. It is oxidized to 4-oxalocrotonate, which is subsequently decarboxylated by 4-oxalocrotonate decarboxylase. ebi.ac.uk Research has shown that the direct product of this decarboxylation is not this compound itself, but its more chemically unstable enol tautomer, (2Z)-2-hydroxypenta-2,4-dienoate. ebi.ac.ukhmdb.caoup.comstring-db.org
This unstable intermediate is immediately acted upon by this compound hydratase (also known as vinylpyruvate hydratase). kegg.jp This enzyme facilitates the hydration of 2-hydroxypenta-2,4-dienoate to form (S)-4-hydroxy-2-oxopentanoate. oup.comkegg.jp This product is then cleaved by 4-hydroxy-2-oxovalerate aldolase into pyruvate and acetaldehyde, which can enter the central metabolic pathways of the cell. ebi.ac.ukfrontiersin.org
In Pseudomonas putida, the genes for these enzymes are often located on catabolic plasmids, such as the TOL plasmid pWW0. ebi.ac.uk Studies have revealed that the enzymes 4-oxalocrotonate decarboxylase (encoded by xylI) and this compound hydratase (encoded by xylJ) can form a physical complex. ebi.ac.ukhmdb.ca This association is believed to be a mechanism for efficient substrate channeling, preventing the accumulation of the unstable 2-hydroxypent-2,4-dienoate intermediate. ebi.ac.ukucl.ac.ukethz.ch
Beyond catechol degradation, this compound is also an intermediate in the breakdown of other compounds in Pseudomonas. In Pseudomonas sp. AP-3, the degradation of 2-aminophenol proceeds through a modified meta-cleavage pathway that generates this compound. frontiersin.orghmdb.cafrontiersin.org This pathway involves enzymes such as 2-aminomuconate deaminase (AmnE) and 4-oxalocrotonate decarboxylase (AmnD). frontiersin.orgfrontiersin.org Similarly, pathways for the degradation of carbazole and various substituted catechols in Pseudomonas also converge at the formation of this compound. rcsb.orgmousemine.org
**Table 1: Key Enzymes in this compound Metabolism in *Pseudomonas***
Other Prokaryotic and Eukaryotic Metabolic Systems
While extensively studied in Pseudomonas, the role of this compound as a metabolic intermediate is not exclusive to this genus. Various other prokaryotes utilize similar pathways for the degradation of aromatic compounds.
Bordetella sp. strain 10d metabolizes 4-amino-3-hydroxybenzoic acid via a pathway where 2-oxopent-4-enoic acid was identified as an intermediate. frontiersin.orgontosight.ai Cell extracts demonstrated high activity of key enzymes including 4-oxalocrotonate decarboxylase and this compound hydratase, indicating a dehydrogenative meta-cleavage route similar to that in Pseudomonas. frontiersin.orgontosight.ai In Comamonas testosteroni JH5, the degradation of 4-chlorocatechol (B124253) leads to the formation of 5-chloro-2-oxopent-4-enoate, a halogenated derivative. researchgate.net Furthermore, degradation pathways for compounds like biphenyl and cumate in various bacteria are known to funnel into the production of this compound. kegg.jp
Information regarding the direct involvement of this compound in eukaryotic metabolism is less definitive. However, a significant link exists through enzyme superfamilies. The bacterial enzymes 4-oxalocrotonate decarboxylase and this compound hydratase belong to the fumarylacetoacetate hydrolase (FAH) superfamily. ebi.ac.ukstring-db.org In eukaryotes, including humans, FAH is an essential enzyme that catalyzes the final step in the degradation of the aromatic amino acids phenylalanine and tyrosine. ebi.ac.ukmousemine.org A deficiency in human FAH leads to the serious metabolic disorder tyrosinemia type I. mousemine.org This shared structural and evolutionary heritage within the FAH superfamily points to a common ancestral mechanism for processing carbon-carbon bonds in metabolites derived from aromatic rings, though the specific substrates (fumarylacetoacetate in eukaryotes vs. oxoenoic acids in bacteria) differ. ebi.ac.ukmybiosource.com While database entries for pathways like phenylalanine metabolism sometimes list this compound hydratase, these are typically based on microbial pathway data. string-db.orgwikipedia.org Some yeasts can degrade certain aromatic compounds to catechol, which could theoretically be further metabolized via a pathway involving this compound, but this is not a universally characterized eukaryotic route. oup.com
Table 2: Selected Metabolic Pathways Involving this compound as an Intermediate
Enzymology of 2 Oxopent 4 Enoate Interconversion
Key Enzyme Classes and Functional Characteristics
The interconversion of 2-oxopent-4-enoate is primarily managed by a specific set of enzymes within the meta-cleavage pathway. These enzymes work in a coordinated fashion to channel intermediates, ensuring efficient degradation and preventing the accumulation of potentially toxic compounds.
This compound hydratase (OEH), also known as 2-keto-4-pentenoate hydratase, is a lyase that catalyzes the reversible hydration of its substrate to (S)-4-hydroxy-2-oxopentanoate. wikipedia.orgqmul.ac.ukenzyme-database.org This enzyme plays a crucial role in the degradation pathways of numerous aromatic compounds, including phenylalanine, benzoate (B1203000), toluene (B28343), and biphenyl (B1667301). wikipedia.org
Functional Characteristics of OEH:
| Characteristic | Description |
| Reaction | (S)-4-hydroxy-2-oxopentanoate ⇌ (2Z)-2-hydroxypenta-2,4-dienoate + H₂O genome.jpenzyme-database.org |
| Systematic Name | (S)-4-hydroxy-2-oxopentanoate hydro-lyase ((2Z)-2-hydroxypenta-2,4-dienoate-forming) genome.jpenzyme-database.org |
| Cofactors | Requires Mg²⁺ or Mn²⁺ for activity. uniprot.org |
| Inhibitors | Strongly inhibited by Fe²⁺, Fe³⁺, K₃[Fe(CN)₆], Ag⁺, and Cu²⁺. uniprot.org |
| pH Optimum | The optimal pH for activity is 7.5, and it remains stable within a pH range of 5.0-8.0. uniprot.org |
| Temperature Stability | The enzyme is stable up to 35°C. uniprot.org |
| Substrate Specificity | While its primary substrate is the tautomer of this compound, (2Z)-2-hydroxypenta-2,4-dienoate, it can also act on cis-2-oxohex-4-enoate, albeit more slowly, but not the trans-isomer. qmul.ac.ukgenome.jpenzyme-database.org |
Initially, it was believed that the substrate for this enzyme was this compound. genome.jpenzyme-database.org However, later studies revealed that the actual substrate is its tautomer, (2Z)-2-hydroxypenta-2,4-dienoate. genome.jpenzyme-database.org In some organisms, OEH forms a complex with 2-oxo-3-hexenedioate decarboxylase. genome.jpenzyme-database.org
4-Hydroxy-2-oxovalerate aldolase (B8822740) (HOA) is a carbon-carbon lyase that catalyzes the retro-aldol cleavage of (S)-4-hydroxy-2-oxopentanoate into pyruvate (B1213749) and acetaldehyde (B116499). ebi.ac.ukexpasy.orgenzyme-database.org This reaction is a pivotal step in the meta-cleavage pathway, funneling the breakdown products of aromatic compounds into central metabolism. ebi.ac.ukexpasy.org
Functional Characteristics of HOA:
| Characteristic | Description |
| Reaction | (S)-4-hydroxy-2-oxopentanoate ⇌ Acetaldehyde + Pyruvate enzyme-database.orggenome.jp |
| Systematic Name | (S)-4-hydroxy-2-oxopentanoate pyruvate-lyase (acetaldehyde-forming) enzyme-database.orggenome.jp |
| Cofactors | Requires Mn²⁺ for maximal activity. enzyme-database.orggenome.jp Some bacterial enzymes are also stimulated by NADH. enzyme-database.orggenome.jp |
| Enzyme Complex | In several bacterial species, HOA forms a bifunctional complex with acetaldehyde dehydrogenase (acetylating), which helps in sequestering the volatile and reactive acetaldehyde intermediate. ebi.ac.ukenzyme-database.org |
| Substrate Versatility | Enzymes from certain bacteria like Burkholderia xenovorans and Thermus thermophilus can also process 4-hydroxy-2-oxohexanoate. enzyme-database.orguniprot.org |
The conversion of this compound is intricately linked to the broader meta-cleavage pathway for aromatic compound degradation. nih.gov This pathway involves a series of enzymes that act sequentially to break down complex aromatic rings into simpler molecules that can enter central metabolic pathways. nih.gov
Key associated enzymes include:
Dioxygenases: Catechol 2,3-dioxygenase is a crucial enzyme that initiates the cleavage of the aromatic ring of catechol, a common intermediate in the degradation of many aromatic compounds. nih.govnih.gov This reaction produces 2-hydroxymuconic semialdehyde. nih.gov
Dehydrogenases: 2-Hydroxymuconic semialdehyde dehydrogenase oxidizes its substrate to the enol form of 4-oxalocrotonate. nih.gov Acetaldehyde dehydrogenase, often found in a complex with HOA, converts acetaldehyde to acetyl-CoA. ebi.ac.uknih.gov
Decarboxylases: 4-Oxalocrotonate decarboxylase catalyzes the decarboxylation of 4-oxalocrotonate to produce this compound. nih.govgoogle.com
In some bacteria, these enzymes are physically associated, potentially forming a complex that facilitates the efficient transfer of unstable intermediates, a phenomenon known as substrate channeling. nih.govnih.gov For instance, the decarboxylase and hydratase have been shown to form a complex, which is thought to ensure the efficient conversion of the chemically unstable 2-hydroxypent-2,4-dienoate. nih.govnih.gov
4-Hydroxy-2-oxovalerate Aldolase (HOA, EC 4.1.3.39)
Molecular Mechanisms of Enzyme Catalysis and Substrate Specificity
The efficiency and specificity of the enzymes involved in this compound interconversion are dictated by their three-dimensional structures and the precise arrangement of amino acid residues within their active sites.
The active sites of these enzymes are tailored to bind their specific substrates and facilitate the chemical transformations.
4-Hydroxy-2-oxovalerate Aldolase (HOA): The catalytic mechanism of HOA involves a metal ion, typically Mn²⁺, which plays a crucial role in stabilizing the negative charge that develops during the reaction. ebi.ac.uk The proposed mechanism involves a histidine residue acting as a base to deprotonate the 4-hydroxyl group of the substrate. ebi.ac.uk This is followed by the cleavage of the C3-C4 bond, generating acetaldehyde and an enolate of pyruvate. ebi.ac.uk A tyrosine residue then protonates the enolate to form pyruvate. ebi.ac.uk The movement of this tyrosine residue is thought to control access to a channel that directs acetaldehyde to the active site of the associated dehydrogenase. ebi.ac.uk
Enzymatic reactions in metabolic pathways are often highly stereospecific, meaning they act on or produce a specific stereoisomer of a molecule. mdpi.com
This compound Hydratase (OEH): The hydration reaction catalyzed by OEH is stereospecific, producing the (S)-enantiomer of 4-hydroxy-2-oxopentanoate (B1241807). wikipedia.orgasm.org
4-Hydroxy-2-oxovalerate Aldolase (HOA): This enzyme exhibits strict stereospecificity for (S)-4-hydroxy-2-oxopentanoate. uniprot.org The aldol (B89426) addition reaction catalyzed by some HOAs is also stereospecific, producing only the (4S)-4-hydroxy-2-oxopentanoate isomer when condensing acetaldehyde and pyruvate. uniprot.org This stereoselectivity is crucial for ensuring the correct flow of metabolites through the degradation pathway.
Active Site Architecture and Catalytic Residues
Enzymatic Regulation and Kinetic Studies
The metabolic pathways involving this compound are characterized by finely tuned enzymatic activities. This regulation occurs through various mechanisms, including allosteric control and the formation of multi-enzyme complexes that facilitate substrate channeling. These strategies ensure metabolic efficiency and prevent the accumulation of potentially toxic intermediates.
The enzymes that catalyze the interconversion of this compound and its related metabolites are subject to regulatory control that modulates their catalytic efficiency. Inhibition by pathway intermediates or metal ions is a key aspect of this regulation. For instance, the activity of this compound hydratase from Pseudomonas sp. is strongly inhibited by several metal ions, including Fe²⁺, Fe³⁺, and Cu²⁺. uniprot.org The E. coli homolog, mhpD, is also known to be inhibited by sodium oxalate. uniprot.org
A form of feedback inhibition has been observed in the broader meta-cleavage pathway, where 2-hydroxypenta-2,4-dienoate, the product of 4-oxalocrotonate decarboxylase, acts as a non-competitive inhibitor of the upstream enzyme catechol 2,3-dioxygenase. ucl.ac.ukucl.ac.uk This suggests a regulatory loop where the accumulation of a downstream intermediate can throttle the entry of substrates into the pathway.
Kinetic studies have determined the parameters for several key enzymes in the pathway, revealing their substrate affinities and catalytic rates. The enzymes generally follow Michaelis-Menten kinetics. nih.govacs.org The kinetic values for these enzymes, such as 4-oxalocrotonate decarboxylase (NahK) and this compound hydratase (mhpD), have been characterized under various conditions. For example, the K_M of NahK for its substrate decreases with increasing pH, while its catalytic efficiency (k_cat/K_M) is highest in the pH range of 7.0–8.0. acs.orgnih.gov
Interactive Table 1: Selected Kinetic Parameters for Enzymes in the this compound Pathway
This table summarizes key kinetic data for enzymes involved in the metabolism of this compound and its precursors. The values highlight the enzymes' affinities for their respective substrates and their catalytic efficiencies under specific conditions.
| Enzyme | Organism | Substrate | K_M (μM) | k_cat (s⁻¹) | pH | Reference |
|---|---|---|---|---|---|---|
| 4-Oxalocrotonate Decarboxylase (NahK) | Pseudomonas putida G7 | 2-Oxo-3-hexenedioate | 15.4 ± 1.6 | 24.3 ± 0.8 | 7.5 | acs.orgnih.gov |
| This compound Hydratase (mhpD) | Escherichia coli | 2-Hydroxypenta-2,4-dienoate | 41 | - | - | uniprot.org |
| 2-Hydroxymuconate Semialdehyde Dehydrogenase (HpcC) | Escherichia coli | 2-Hydroxy-5-carboxymethylmuconate semialdehyde | 9.2 | - | - | uniprot.org |
| 2-Hydroxymuconate Semialdehyde Dehydrogenase (HpcC) | Escherichia coli | NAD⁺ | 19.5 | - | - | uniprot.org |
| 4-Oxalocrotonate Tautomerase (4-OT) | Chloroflexus aurantiacus | 2-Hydroxymuconate | 180 ± 30 | 3500 ± 500 | - | beilstein-institut.de |
A significant feature of the catechol meta-cleavage pathway is the formation of multi-enzyme complexes that facilitate the direct transfer of intermediates between active sites, a phenomenon known as substrate channeling. This is particularly crucial for chemically unstable intermediates like 2-hydroxypenta-2,4-dienoate, the enol tautomer of this compound. asm.orgnih.gov
In many bacteria, including Pseudomonas putida, the enzymes 4-oxalocrotonate decarboxylase (encoded by xylI or nahK) and this compound hydratase (encoded by xylJ or nahL) form a stable complex. acs.orgnih.govasm.orgnih.govrcsb.org The decarboxylase produces the unstable 2-hydroxypenta-2,4-dienoate, which is immediately acted upon by the associated hydratase. asm.orgnih.govnih.gov This physical coupling prevents the release and potential decomposition of the intermediate, ensuring its efficient conversion to 4-hydroxy-2-oxopentanoate. ucl.ac.ukucl.ac.ukasm.orgnih.gov Evidence for this complex formation comes from co-purification experiments and observations that the individual enzymes may have different chromatographic behaviors when expressed separately versus together. asm.orgnih.gov In some cases, one enzyme of the complex is unstable in the absence of its partner. acs.orgnih.gov
Interactive Table 2: Enzyme Complexes in the this compound Pathway
This table details the composition and function of key multi-enzyme complexes involved in the metabolism of this compound, emphasizing their role in substrate channeling.
| Complex Name | Component Enzymes | Organism Example | Function / Channeled Substrate | Reference |
|---|---|---|---|---|
| 4-Oxalocrotonate Decarboxylase / this compound Hydratase | XylI / NahK (Decarboxylase) and XylJ / NahL (Hydratase) | Pseudomonas putida | Channels the unstable intermediate 2-hydroxypenta-2,4-dienoate from the decarboxylase to the hydratase. | ucl.ac.ukacs.orgnih.govasm.orgnih.gov |
| 4-Hydroxy-2-ketovalerate aldolase / Aldehyde Dehydrogenase | DmpG (Aldolase) and DmpF (Dehydrogenase) | Pseudomonas sp. | Channels acetaldehyde from the aldolase to the dehydrogenase for conversion to acetyl-CoA. | nih.govebi.ac.uknih.gov |
| This compound Hydratase / Aminomuconate-semialdehyde Decarboxylase | AmnF (Hydratase) and AmnE (Decarboxylase) | Pseudomonas sp. AP-3 | Forms a complex in the 2-aminophenol (B121084) catabolic pathway. | uniprot.org |
Molecular Genetics and Transcriptional Regulation of 2 Oxopent 4 Enoate Metabolism
Gene Organization and Operon Structures Encoding Pathway Enzymes
The genes responsible for the degradation of aromatic compounds, including the pathway involving 2-oxopent-4-enoate, are frequently organized into operons. This arrangement allows for the coordinated expression of the enzymes required for each step of the metabolic sequence. These operons are often located on catabolic plasmids, which are mobile genetic elements that can be transferred between bacteria, facilitating the spread of these metabolic capabilities. academicjournals.orgresearchgate.net
A classic example is the TOL plasmid pWW0 from Pseudomonas putida mt-2, which carries the genes for toluene (B28343) and xylene degradation. asm.orgnih.gov The genes are structured into two main operons: the upper pathway operon for the conversion of toluene/xylenes (B1142099) to benzoates/toluates, and the meta-pathway operon which further degrades these intermediates. nih.govnih.gov The meta-cleavage pathway operon, in particular, is responsible for the reactions leading to and including the metabolism of this compound. jmb.or.krasm.org
The typical gene order in the meta-pathway operon is highly conserved across different bacterial strains and plasmids, often appearing as xylXYZLTEGFJQKIH. jmb.or.krasm.org However, variations in the relative positions of the operons and regulatory genes can occur. asm.org
Identification and Characterization of Structural Genes (e.g., xylJ, xylK, mhpD)
Several key structural genes are essential for the metabolism of this compound. These genes encode the enzymes that catalyze specific steps in the degradation pathway.
xylJ : This gene encodes This compound hydratase (also known as 2-keto-4-pentenoate hydratase). jmb.or.krnih.govuniprot.org This enzyme catalyzes the hydration of 2-hydroxypent-2,4-dienoate (the enol form of this compound) to 4-hydroxy-2-oxovalerate. nih.govuniprot.orgwarwick.ac.uk The enzyme is crucial for processing the unstable intermediate produced from the decarboxylation of 4-oxalocrotonate. nih.gov Studies have shown that the XylJ protein may form a complex with the XylI protein (4-oxalocrotonate decarboxylase) to ensure the efficient conversion of the unstable 2-hydroxypent-2,4-dienoate. nih.gov
xylK : This gene encodes 4-hydroxy-2-oxovalerate aldolase (B8822740) . capes.gov.bruniprot.org This enzyme is responsible for the cleavage of 4-hydroxy-2-oxovalerate into pyruvate (B1213749) and acetaldehyde (B116499), which can then enter central metabolic pathways. nih.govuniprot.org
mhpD : This gene also encodes a 2-keto-4-pentenoate hydratase and is part of the phenylpropionate degradation pathway in Escherichia coli. uniprot.orgebi.ac.ukuniprot.org It is functionally homologous to xylJ. The MhpD enzyme is Mn2+-dependent and converts 2-hydroxypentadienoic acid to 4-hydroxy-2-keto-pentanoic acid. warwick.ac.uk In Sphingomonas sp., the mhpD gene is involved in the meta-cleavage of the catechol pathway, converting 2-hydroxy-2,4-pentadienoate to 4-hydroxy-2-oxopentanoate (B1241807). nih.gov
The following table summarizes the key structural genes and their functions:
| Gene | Enzyme Encoded | Function in this compound Metabolism |
| xylJ | This compound hydratase | Hydrates 2-hydroxypent-2,4-dienoate to 4-hydroxy-2-oxovalerate. nih.gov |
| xylK | 4-hydroxy-2-oxovalerate aldolase | Cleaves 4-hydroxy-2-oxovalerate into pyruvate and acetaldehyde. nih.govuniprot.org |
| mhpD | 2-keto-4-pentenoate hydratase | Hydrates 2-hydroxypentadienoic acid to 4-hydroxy-2-keto-pentanoic acid. warwick.ac.uk |
Genomic Context and Plasmid-Encoded Catabolic Gene Clusters
The genes for aromatic catabolism are frequently found clustered together on large, often self-transmissible plasmids. academicjournals.orgasm.org The TOL plasmid pWW0 is a well-studied example, a 117-kbp plasmid that contains all the necessary genes for the degradation of toluene and xylenes. asm.org The clustering of these genes on plasmids facilitates their horizontal gene transfer, allowing bacteria to rapidly acquire new degradative capabilities. researchgate.net
These catabolic gene clusters are not exclusive to plasmids and can also be found on the bacterial chromosome. jmb.or.kr The organization of these genes into operons ensures their coordinated regulation, allowing the bacteria to efficiently respond to the presence of specific aromatic compounds in the environment. researchgate.net The presence of mobile genetic elements like transposons and insertion sequences within and around these gene clusters suggests that they have played a significant role in the evolution and dissemination of these catabolic pathways. asm.org
Transcriptional Control and Regulatory Mechanisms
The expression of the catabolic operons involved in this compound metabolism is tightly regulated to ensure that the enzymes are only produced when their substrates are available. This control is primarily exerted at the transcriptional level.
Inducer-Mediated Gene Expression and Regulatory Proteins (e.g., XylR, XylS)
The regulation of the xyl genes on the TOL plasmid is a paradigm for the control of catabolic pathways and involves two key regulatory proteins: XylR and XylS. researchgate.net
XylR : This is the master regulatory protein that controls the entire toluene/xylene degradation pathway. asm.org It belongs to the NtrC family of transcriptional activators. nih.gov In the presence of aromatic hydrocarbons like toluene or xylenes (the inducers), XylR activates the transcription of the upper pathway operon from the Pu promoter. nih.govresearchgate.net XylR also activates the transcription of the xylS gene from the Ps1 promoter. nih.govnih.govpnas.org
XylS : This protein is a member of the AraC family of transcriptional regulators. researchgate.net It controls the expression of the meta-pathway operon from the Pm promoter. oup.com XylS is activated by the binding of benzoate (B1203000) or its alkylated derivatives, which are the products of the upper pathway. nih.govresearchgate.net The activated XylS protein then stimulates transcription from the Pm promoter, leading to the production of the enzymes that metabolize these intermediates, including those that process this compound. nih.govoup.com There is also a low level of constitutive expression of xylS from the Ps2 promoter. nih.govasm.org
This creates a sophisticated regulatory cascade: the initial substrates (toluene/xylenes) induce the expression of XylR, which in turn activates the upper pathway and enhances the expression of XylS. The products of the upper pathway then activate XylS, which induces the meta-pathway. nih.govoup.com
Promoters and Cis-Regulatory Elements
The expression of the xyl operons is controlled by specific promoter regions. The regulatory proteins XylR and XylS bind to these promoter regions to either activate or repress transcription.
Pu promoter : This promoter controls the upper pathway operon and is activated by XylR in the presence of aromatic hydrocarbons. researchgate.netnih.gov It is a σ54-dependent promoter. nih.gov
Pm promoter : This promoter controls the meta-pathway operon and is activated by the XylS protein when it is bound to an effector molecule like m-toluate. researchgate.netnih.govplos.org
Pr and Ps promoters : The xylR and xylS genes themselves are divergently transcribed and their expression is controlled by the Pr and Ps promoters, respectively. asm.org The xylR gene is expressed from two tandem promoters, Pr1 and Pr2. asm.org The xylS gene is expressed from the constitutive Ps2 promoter and the XylR- and σ54-dependent Ps1 promoter. nih.govasm.org
The interaction of the regulatory proteins with these specific DNA sequences ensures a rapid and coordinated response to the presence of the aromatic substrates. asm.org
Post-Transcriptional and Post-Translational Regulatory Aspects
While transcriptional control is the primary mechanism for regulating the this compound metabolic pathway, there is evidence suggesting that post-transcriptional and post-translational modifications may also play a role.
Research has indicated that the enzymes 4-oxalocrotonate decarboxylase (XylI) and this compound hydratase (XylJ) may form a physical complex. nih.gov This association is thought to be crucial for efficiently channeling the chemically unstable intermediate, 2-hydroxypent-2,4-dienoate, from the active site of the decarboxylase to the hydratase, preventing its accumulation and potential toxic effects. nih.govucl.ac.uk This protein-protein interaction represents a form of post-translational regulation that enhances the efficiency of the metabolic pathway.
Further research is needed to fully elucidate the extent and significance of post-transcriptional and post-translational regulation in the metabolism of this compound.
Advanced Methodologies for Studying 2 Oxopent 4 Enoate in Biological Systems
Spectroscopic and Chromatographic Approaches for Metabolite and Flux Analysis
The direct detection and quantification of 2-Oxopent-4-enoate and its related metabolites in biological samples are fundamental to understanding its metabolic context. Spectroscopic and chromatographic methods provide the necessary sensitivity and specificity for this purpose.
Applications of NMR and Mass Spectrometry in Pathway Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural identification of metabolites in complex biological extracts, playing a pivotal role in mapping metabolic pathways.
In the study of microbial degradation of aromatic compounds, NMR has been instrumental. For instance, ¹H NMR spectroscopy was used to analyze the degradation intermediates of cresols by Pseudomonas sp. CP4, which successfully identified 2-ketopent-4-enoate (a synonym for this compound) as a product formed from p-cresol. researchgate.net Similarly, in studies of 1-chloro-4-nitrobenzene (B41953) degradation by Comamonadaceae strain LW1, ¹H and ¹³C NMR, alongside MS, were used to identify pathway intermediates, postulating 2-oxopent-4-enoic acid as a likely component in the deamination of a related compound. asm.org
Mass spectrometry, often coupled with chromatographic separation, provides high sensitivity and molecular weight information, which is crucial for confirming the identity of transient intermediates. High-resolution mass spectrometry (HRMS) has been used to identify a wide array of metabolites in biodegradation pathways, including 2-oxopent-4-enoic acid, by providing exact mass measurements that allow for the determination of elemental composition. ijcmas.com
| Technique | Application | Key Findings | Reference |
| ¹H NMR | Analysis of cresol (B1669610) degradation intermediates from Pseudomonas sp. CP4. | Confirmed the formation of 2-ketopent-4-enoate from p-cresol. | researchgate.net |
| ¹H & ¹³C NMR / MS | Identification of products from 1-chloro-4-nitrobenzene degradation by strain LW1. | Helped postulate the formation of 2-oxopent-4-enoic acid in a related pathway. | asm.org |
| GC-HRMS | Analysis of metabolites from microbial degradation of a metal complex dye. | Identified 2-oxopent-4-enoic acid as a degradation intermediate. | ijcmas.com |
HPLC and GC-MS for Quantitative and Qualitative Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses of metabolite analysis, offering robust methods for both the separation and quantification of compounds like this compound from complex biological matrices. gentechscientific.com
HPLC is particularly suited for analyzing non-volatile and thermally labile compounds in their liquid phase. asm.orgresearchgate.net It has been employed to analyze culture extracts in studies of benzoate (B1203000) metabolism, confirming the production of this compound as a five-carbon fragment. asm.org The technique's versatility allows for various detection methods, including UV-Vis spectroscopy, which can monitor the appearance and disappearance of specific metabolites during enzymatic reactions.
GC-MS combines the superior separation power of gas chromatography with the sensitive detection capabilities of mass spectrometry, making it ideal for volatile or semi-volatile compounds that can be vaporized without decomposition. gentechscientific.com For analysis by GC-MS, non-volatile compounds like this compound often require derivatization to increase their volatility. The technique has been successfully applied to analyze organic extracts from bacterial cultures to identify metabolic products, including those related to the this compound pathway. asm.org
Genetic Engineering and Molecular Biology Techniques
Manipulating the genetic makeup of organisms is a powerful strategy for probing the function of specific genes and enzymes within a metabolic pathway. Techniques such as gene knockout and site-directed mutagenesis have been essential in defining the roles of enzymes that produce and consume this compound.
Gene Knockout, Complementation, and Overexpression Studies
Altering the expression levels of genes encoding metabolic enzymes can reveal their necessity and impact on metabolic flux. Overexpression studies involving the TOL plasmid pWWO meta-cleavage pathway, which processes aromatic compounds via this compound, have provided significant insights. ucl.ac.uk In one study, the genes for 4-oxalocrotonate decarboxylase (xylI) and this compound hydratase (xylJ) were cloned and expressed in Escherichia coli. asm.org The co-expression of the entire meta-cleavage pathway with an additional copy of the xylI gene in E. coli resulted in an apparent shutdown of benzoate metabolism. This was predicted to be caused by the accumulation of the chemically unstable intermediate 2-hydroxypent-2,4-dienoate (the tautomer of this compound), which was found to be a non-competitive inhibitor of an upstream enzyme, catechol 2,3-dioxygenase. ucl.ac.uk This highlights the importance of balanced enzyme expression and the physical association of sequential enzymes (decarboxylase and hydratase) to prevent the buildup of a toxic intermediate. asm.orgucl.ac.uk
| Gene(s) | Organism | Genetic Modification | Observed Effect on Pathway | Reference |
| xylI (4-oxalocrotonate decarboxylase) | Escherichia coli | Overexpression (co-expressed with the full TOL meta-cleavage pathway) | Shutdown of benzoate metabolism, likely due to accumulation of the toxic intermediate 2-hydroxypent-2,4-dienoate. | ucl.ac.uk |
| xylI and xylJ (this compound hydratase) | Escherichia coli | Cloned and expressed separately and together. | Suggested that the two enzymes form a complex in vivo to facilitate efficient transformation of the unstable intermediate. | asm.org |
Site-Directed Mutagenesis for Probing Enzyme Mechanism and Function
Site-directed mutagenesis allows researchers to make precise amino acid substitutions in an enzyme's active site or other critical regions to probe its structure-function relationship. This technique has been applied to enzymes in pathways that involve this compound to understand their catalytic mechanisms. For example, the enzyme this compound hydratase (also known as 2-hydroxypentadienoic acid hydratase), which catalyzes the hydration of the this compound tautomer, is a target for such studies. nlc-bnc.ca Research has shown that this hydratase is part of a multi-enzyme complex, and its interaction with the preceding enzyme, 4-oxalocrotonate decarboxylase, is crucial for channeling the unstable substrate. asm.orgebi.ac.uk Mutagenesis studies can elucidate which residues are critical for this protein-protein interaction or for the catalytic activity itself, confirming the enzyme's role and mechanism in preventing the release of the unstable 2-hydroxypenta-2,4-dienoate intermediate. asm.org
Computational and Systems Biology Approaches
Computational and systems biology approaches integrate experimental data into mathematical models and databases to understand the emergent properties of metabolic networks. This compound is recognized in major pathway databases like KEGG and MetaCyc as a critical branch point intermediate in the degradation of numerous aromatic compounds, including naphthalene (B1677914), tryptophan, and benzoate. oup.comacs.orgoup.com
These databases face the challenge of representing complex, overlapping metabolic routes without creating redundancy. oup.comoup.com For example, hundreds of degradation pathways for aromatic compounds converge to catechol or protocatechuate, which are then further degraded to acetyl-CoA via this compound. oup.com To manage this, concepts like "superpathways" and "reaction modules" have been implemented. oup.comacs.org The degradation pathway from naphthalene to acetyl-CoA, for instance, is broken into several base pathways in MetaCyc, including catechol degradation to 2-oxopentenoate and 2-oxopentenoate degradation. oup.com
Furthermore, systems-level analyses, such as pathway enrichment analysis, use these databases to identify significantly regulated pathways under different conditions. In a study on stress responses in E. coli, the "superpathway of L-arabinose degradation" which includes degradation to this compound, was identified as a regulated pathway, demonstrating the integration of this metabolite into broader cellular metabolic models. biorxiv.org Mathematical models have also been developed to simulate the metabolic flux through these pathways, helping to identify rate-limiting steps and predict the effects of genetic modifications, such as the overexpression of enzymes that metabolize intermediates like this compound. ucl.ac.uk
Metabolic Modeling and Flux Balance Analysis
Metabolic modeling provides a powerful framework for understanding the complex network of biochemical reactions within a cell. Flux Balance Analysis (FBA) is a mathematical method used to predict the distribution of metabolic fluxes at a steady state, offering insights into the capabilities of an organism's metabolism. mdpi.comigem.org Computer models of biochemical networks are instrumental in connecting an organism's genotype to its phenotype. boku.ac.at These approaches have been successfully applied to analyze the metabolic pathways involving this compound.
In the context of microbial degradation of aromatic compounds, this compound is a central intermediate. For instance, in the degradation of polyurethane, the pathway yields ethylene (B1197577) glycol and this compound, which can be further metabolized by the cell for energy. igem.org FBA can be used to model the flux through these pathways and predict the theoretical yields of biomass or other products. igem.org This is particularly useful in metabolic engineering for designing microbial cell factories. boku.ac.at
FBA and other metabolic modeling techniques have been used to:
Quantify flux through pathways involving this compound.
Identify metabolic bottlenecks and potential targets for genetic engineering.
Predict the metabolic capabilities of different organisms and strains. igem.orgnih.gov
| Organism/System | Pathway | Modeling Application | Key Findings |
| E. coli (genetically modified) | Polyurethane degradation | Flux Balance Analysis (FBA) | The degradation pathway produces this compound, which can be further metabolized for energy. igem.org |
| Ralstonia solanacearum | Salicylate degradation | Comparative metabolic network analysis | Phylotype I strains utilize a catechol degradation pathway that proceeds through this compound. nih.gov |
| Microbial biodegradation | Catechol meta-cleavage | Reaction module analysis | The meta-cleavage module converts catechol to pyruvate (B1213749) and acetaldehyde (B116499), with this compound as an intermediate. nih.gov |
Enzyme Structure Prediction and Molecular Dynamics Simulations
Understanding the three-dimensional structure of enzymes that catalyze reactions involving this compound is crucial for elucidating their mechanisms and substrate specificities. Advances in computational biology have made it possible to predict enzyme structures and simulate their dynamic behavior.
Molecular dynamics (MD) simulations provide insights into the conformational landscape of enzymes and can reveal how mutations, even those distant from the active site, can influence catalytic activity. academie-sciences.fr This approach has been used to study various enzymes, including those involved in the metabolism of this compound. For example, the enzyme this compound hydratase (also known as 4-hydroxy-2-oxopentanoate (B1241807) hydro-lyase) catalyzes the hydration of this compound to 4-hydroxy-2-oxopentanoate. wikipedia.orgfrontiersin.org MD simulations can be employed to model the binding of the substrate and the catalytic mechanism of this enzyme.
Structure modeling and MD simulations have been applied to enzymes like chalcone (B49325) synthase-like enzymes to understand their substrate specificity. uregina.ca Although not directly acting on this compound, these studies demonstrate the power of these techniques in predicting how an enzyme's active site accommodates its substrate. The Shortest Path Map (SPM) tool, which analyzes correlated motions from MD simulations, can identify key residues that regulate enzymatic function, including those far from the active site. academie-sciences.fr This has implications for the rational design of enzymes with improved or altered activities.
Quantum mechanics (QM) and hybrid quantum mechanical/molecular mechanical (QM/MM) methods are also employed to study enzymatic reaction mechanisms at a detailed electronic level. researchgate.net These methods have been used to investigate the reaction mechanism of enzymes like 4-oxalocrotonate tautomerase, which is involved in a related metabolic pathway. researchgate.net Such computational studies can provide valuable information on transition states and reaction energetics, complementing experimental findings.
| Enzyme | Methodology | Research Focus | Insights Gained |
| This compound hydratase | Homology modeling, MD simulations | Substrate binding and catalysis | Understanding the structural basis for the hydration of this compound. |
| 4-oxalocrotonate tautomerase | QM/MM, DFT calculations | Reaction mechanism | Elucidation of the proton transfer steps in the isomerization reaction. researchgate.net |
| Chalcone synthase-like enzymes | Structure modeling, MD simulations | Substrate specificity | Identification of key active site residues that determine substrate preference. uregina.ca |
Phylogenomic Analysis of Metabolic Pathways
Phylogenomic analysis combines phylogenetic and genomic data to study the evolution of metabolic pathways. By comparing the genes and gene clusters encoding the enzymes of a pathway across different organisms, researchers can infer the evolutionary history and functional diversification of that pathway.
The metabolic pathways that produce and consume this compound are often encoded by gene clusters that are subject to evolutionary processes such as gene duplication, horizontal gene transfer, and rearrangement. For example, the dhb gene cluster in Pseudomonas reinekei MT1 encodes a chimeric meta-cleavage pathway for the degradation of 2,3-dihydroxybenzoate, which proceeds through this compound. asm.org Phylogenetic analysis of the enzymes in this cluster, such as 2-hydroxymuconic semialdehyde dehydrogenase and this compound hydratase, revealed that they are related to enzymes from catechol degradation pathways. asm.org
In Alicycliphilus denitrificans, the degradation of toluene (B28343) and catechol to this compound occurs via the oxalocrotonate (B12644373) branch of the meta-cleavage pathway. researchgate.net Comparative genomic analysis of different strains of this bacterium can reveal variations in the gene content and organization of this pathway. researchgate.net Similarly, a study of Ralstonia solanacearum strains showed that different phylotypes possess different pathways for aromatic compound degradation, highlighting the evolutionary divergence of these metabolic capabilities. nih.gov
These phylogenomic studies provide a broader evolutionary context for the role of this compound in microbial metabolism and can help to identify novel enzymes and pathways.
| Organism/Group | Pathway | Analytical Approach | Key Evolutionary Insights |
| Pseudomonas reinekei MT1 | 2,3-Dihydroxybenzoate degradation | Phylogenetic analysis of the dhb gene cluster | The pathway is a chimera of genes from different catechol degradation pathways. asm.org |
| Alicycliphilus denitrificans | Toluene and catechol degradation | Comparative genomics | Strains possess genes for the oxalocrotonate branch of the meta-cleavage pathway. researchgate.net |
| Ralstonia solanacearum species complex | Aromatic compound degradation | Phylogenomic comparison of strains | Different phylotypes have evolved distinct metabolic pathways for degrading compounds like salicylate. nih.gov |
Environmental and Biotechnological Research Applications
Role in Microbial Bioremediation Strategies
Microbial bioremediation harnesses the metabolic capabilities of microorganisms to remove pollutants from the environment. 2-Oxopent-4-enoate is a central intermediate in the degradation pathways of several common and persistent aromatic pollutants.
Degradation of Environmental Aromatic Pollutants (e.g., toluene (B28343), biphenyl (B1667301), naphthalene)
Numerous aerobic bacteria utilize pathways that converge on the formation of this compound to break down toxic aromatic compounds. nih.govresearchgate.net This process, often referred to as the meta-cleavage pathway, is a crucial mechanism for the natural attenuation of these pollutants. researchgate.netepa.gov
Toluene and Xylene Degradation: In bacteria such as Pseudomonas putida, the degradation of toluene and xylenes (B1142099) proceeds through the formation of catechol or methylcatechols. nih.gov These catechols undergo ring cleavage by the enzyme catechol 2,3-dioxygenase to form a semialdehyde, which is then converted to this compound. nih.govresearchgate.net This compound is subsequently hydrated and cleaved to yield pyruvate (B1213749) and acetaldehyde (B116499), which can enter central metabolic pathways. researchgate.netnih.gov
Biphenyl Degradation: The microbial degradation of biphenyl, a component of polychlorinated biphenyls (PCBs), also funnels through the meta-cleavage pathway. genome.jpwikipedia.org Bacteria like Paraburkholderia xenovorans LB400 possess the enzymatic machinery to convert biphenyl to benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate, a tautomer of this compound. genome.jp
Naphthalene (B1677914) Degradation: Naphthalene, a polycyclic aromatic hydrocarbon (PAH), is degraded by various soil bacteria. nih.govtandfonline.com The pathway involves the initial conversion of naphthalene to salicylate, which is then metabolized to catechol. nih.gov Catechol subsequently enters the meta-cleavage pathway, leading to the production of 2-hydroxypenta-2,4-dienoate, which is then converted to this compound and further metabolized. nih.govfrontiersin.org
The following table summarizes the key enzymes and the role of this compound in the degradation of these aromatic pollutants.
| Pollutant | Key Intermediate | Key Enzyme (Ring Cleavage) | Pathway to this compound | Organism Example |
|---|---|---|---|---|
| Toluene | 3-Methylcatechol / 4-Methylcatechol | Catechol 2,3-dioxygenase | Toluene -> Methylcatechol -> 2-hydroxy-6-oxohepta-2,4-dienoate -> 2-hydroxypenta-2,4-dienoate <=> this compound | Pseudomonas putida nih.gov |
| Biphenyl | 2,3-Dihydroxybiphenyl | Biphenyl-2,3-diol 1,2-dioxygenase | Biphenyl -> 2,3-Dihydroxybiphenyl -> Benzoate + 2-hydroxypenta-2,4-dienoate <=> this compound | Paraburkholderia xenovorans LB400 genome.jp |
| Naphthalene | Catechol | Catechol 2,3-dioxygenase | Naphthalene -> Salicylate -> Catechol -> 2-hydroxymuconic semialdehyde -> 2-hydroxypenta-2,4-dienoate <=> this compound | Pseudomonas putida nih.gov |
Microbial Consortia and Engineered Strains for Enhanced Remediation
The efficiency of bioremediation can be significantly improved through the use of microbial consortia and genetically engineered microorganisms. mdpi.comfrontiersin.org Microbial consortia, which are communities of different microbial species, can exhibit enhanced degradation capabilities due to synergistic interactions. mdpi.comfrontiersin.org For instance, one species might partially degrade a pollutant, with another species utilizing the resulting intermediates.
Genetic engineering offers a more targeted approach to enhance bioremediation. nih.gov By overexpressing key enzymes in the degradation pathway, such as catechol 2,3-dioxygenase or this compound hydratase, the metabolic flux towards complete mineralization of the pollutant can be increased. ucl.ac.ukucl.ac.uk For example, research has focused on engineering strains of E. coli and Pseudomonas to improve the degradation rates of aromatic compounds. mdpi.comucl.ac.uk The introduction of genes from robust degrader organisms into more manageable host strains is a common strategy. nih.gov However, challenges remain, such as the potential toxicity of intermediate products like 2-hydroxypent-2,4-dienoate, which can inhibit key enzymes in the pathway if they accumulate. ucl.ac.ukucl.ac.uk
Metabolic Engineering for Bioproduction and Value-Added Products
The metabolic pathways that involve this compound are not only useful for breaking down pollutants but can also be repurposed for the synthesis of valuable chemicals. Metabolic engineering plays a crucial role in redirecting metabolic flux towards the production of desired compounds. acs.org
Engineered Pathways for the Synthesis of Desired Chemical Precursors
By manipulating the genes of the meta-cleavage pathway, microorganisms can be engineered to produce a variety of chemical precursors. For example, the intermediates of these pathways can be diverted to synthesize bioplastics and other specialty chemicals. sci-hub.se One notable example is the production of propylene, a major industrial chemical, from crotonic acid using an engineered 4-oxalocrotonate decarboxylase, an enzyme that naturally produces this compound. google.com
Furthermore, components of the toluene degradation pathway have been explored for producing novel compounds. By combining enzymes from different pathways, it is possible to create hybrid pathways that lead to the synthesis of non-natural products. ucl.ac.uk For instance, research has demonstrated the potential for producing various aromatic compounds and their derivatives by engineering pathways that utilize intermediates like those found in the this compound metabolic route. acs.org
The following table highlights some examples of engineered pathways for bioproduction.
| Target Product | Engineered Pathway/Enzyme | Starting Material | Key Intermediate | Host Organism Example |
|---|---|---|---|---|
| Propylene | Engineered 4-oxalocrotonate decarboxylase | Crotonic acid | This compound (in natural pathway) | Engineered microbial host google.com |
| Naringenin | Engineered β-oxidation related pathway | Defined media | (E)-5-(4-hydroxyphenyl)-3-oxopent-4-enoic acid | Yarrowia lipolytica acs.orgresearchgate.net |
| Polyketides | Engineered β-oxidation pathways | Defined media | (E)-5-(4-hydroxyphenyl)-3-oxopent-4-enoic acid | Yarrowia lipolytica researchgate.net |
Strain Development and Optimization for Enhanced Yields
A significant focus of metabolic engineering is the development and optimization of microbial strains to maximize the production of the target chemical. scispace.com This involves a variety of strategies, including the overexpression of rate-limiting enzymes, the deletion of competing pathway genes, and the optimization of fermentation conditions. sci-hub.seacs.org For instance, in the production of naringenin, a valuable flavonoid, researchers have engineered Yarrowia lipolytica to enhance the metabolic flux towards its synthesis by manipulating pathways related to β-oxidation. acs.orgresearchgate.net
Furthermore, computational modeling and systems biology approaches are increasingly being used to identify metabolic bottlenecks and guide strain engineering efforts. By understanding the complex regulatory networks that control metabolic pathways, scientists can make more informed decisions about which genes to target for modification to improve yields. acs.orgrsc.org
Biosensor Development Based on Pathway Components
The components of the metabolic pathways involving this compound can be utilized to develop whole-cell biosensors for the detection of aromatic pollutants in the environment. frontiersin.orgresearchgate.net These biosensors typically consist of a genetically engineered microorganism that produces a measurable signal, such as fluorescence or luminescence, in the presence of the target chemical.
The regulatory proteins that control the expression of the genes in the degradation pathways are often used as the sensing element in these biosensors. For example, the transcriptional regulator PobR, which controls the metabolism of 4-hydroxybenzoate, has been engineered to respond to other aromatic compounds. mdpi.com When the target pollutant is present, it binds to the regulatory protein, which in turn activates the expression of a reporter gene, leading to a detectable signal. This technology offers a sensitive and specific method for monitoring environmental contamination. researchgate.net
Evolutionary Perspectives on 2 Oxopent 4 Enoate Metabolism
Phylogenomic Analysis of Enzymes and Pathway Components
The enzyme 2-oxopent-4-enoate hydratase, a key player in this metabolic route, belongs to the lyase family, specifically the hydro-lyases that break carbon-oxygen bonds. wikipedia.org Its systematic name is 4-hydroxy-2-oxopentanoate (B1241807) hydro-lyase (this compound-forming). wikipedia.org This enzyme is integral to at least nine different metabolic pathways involved in the degradation of compounds like phenylalanine, benzoate (B1203000), biphenyl (B1667301), and toluene (B28343). wikipedia.org
Phylogenomic studies reveal that the genes encoding enzymes for the degradation of aromatic compounds are frequently located on mobile genetic elements like plasmids and transposons. isciii.esrsc.org This facilitates their horizontal gene transfer among different bacterial species, allowing for rapid adaptation to new environmental pollutants. isciii.esfrontiersin.org For instance, the dhb gene cluster in Pseudomonas reinekei MT1, which is involved in 2,3-dihydroxybenzoate catabolism leading to this compound, shows a chimeric organization. asm.orgasm.org While some enzymes in this cluster are related to those for 2,3-dihydroxy-p-cumate degradation, others show homology to enzymes from catechol degradation pathways. asm.orgasm.org
A comparative analysis of enzymes involved in the meta-cleavage pathway highlights the evolutionary relationships between different components. For example, phylogenetic trees constructed for enzymes like this compound hydratase show their relatedness to other hydratases and decarboxylases involved in aromatic metabolism. asm.org The enzymes required to channel catechol to this compound, such as 2-hydroxymuconic semialdehyde dehydrogenase and 4-oxalocrotonate decarboxylase, are homologous to those found in well-characterized catechol meta-cleavage pathways. asm.orgfrontiersin.org
The modular architecture of these metabolic pathways is also evident from the analysis of conserved reaction sequences. acs.org The degradation of various aromatic compounds often converges on the formation of this compound, which is then further processed by a common set of enzymes. acs.orgoup.com This modularity suggests that these pathways have evolved by combining different enzymatic "building blocks" to create novel catabolic routes. acs.org
Gene Duplication and Divergence in the Evolution of Catabolic Capabilities
Gene duplication and subsequent divergence are fundamental mechanisms driving the evolution of new enzymatic functions and metabolic pathways. noaa.gov In the context of this compound metabolism, this process has been crucial for expanding the substrate range of bacteria and enhancing their efficiency in degrading aromatic compounds.
The evolution of pathways for the degradation of anthropogenic chemicals often begins with promiscuous activities of pre-existing enzymes. nih.gov A mutation can enhance a secondary, inefficient activity of an enzyme, and if this new function provides a selective advantage, gene duplication can occur. noaa.gov This duplication provides a redundant copy of the gene, which is then free to accumulate further mutations and evolve into a more specialized and efficient enzyme for the new substrate, while the original gene continues to perform its primary function. noaa.gov
A prime example is the evolution of catabolic pathways for compounds like atrazine (B1667683) and polychlorinated biphenyls (PCBs). researchgate.net The enzymes involved in these pathways often arise from gene families that originally participated in the metabolism of naturally occurring aromatic compounds. nih.govresearchgate.net For instance, the β-ketoadipate pathway, which degrades catechol and protocatechuate, shows evidence of gene shuffling and duplication. plos.orgresearchgate.net Some bacteria possess single sets of genes for the common reactions in both branches of this pathway, while others have separate, duplicated pca and cat genes. researchgate.net This genetic redundancy can increase the fitness of the bacteria in environments with diverse aromatic substrates. plos.org
Adaptation of Microbial Metabolism to Anthropogenic and Natural Substrates
Microorganisms exhibit a remarkable ability to adapt their metabolic machinery to utilize a vast range of natural and human-made (anthropogenic) chemical compounds as sources of carbon and energy. nih.govcambridge.org The evolution of pathways leading to intermediates like this compound is a testament to this metabolic versatility. isciii.es
The introduction of novel anthropogenic compounds into the environment, such as pesticides, solvents, and industrial chemicals, has exerted strong selective pressure on microbial populations. nih.govresearchgate.netoup.com Microbes that can evolve the ability to degrade these new compounds gain a significant competitive advantage. cambridge.org This evolutionary process, which was once thought to occur over geological timescales, can happen relatively quickly, within years to decades. cambridge.orgoup.com
A key strategy for this rapid adaptation is the "patchwork assembly" of new catabolic pathways. oup.com This involves the recruitment of promiscuous enzymes from different existing metabolic pathways, either through gene duplication within the organism or via horizontal gene transfer from other microbes. oup.com The genes for aromatic compound degradation are often found on mobile genetic elements, which facilitates their spread throughout microbial communities. isciii.esrsc.org
The degradation of both natural aromatic compounds, such as those derived from lignin (B12514952), and synthetic ones often converges on central intermediates like catechol and protocatechuate, which are then funneled into pathways like the meta-cleavage pathway to produce this compound. rsc.orgoup.comoup.com This metabolic convergence highlights the efficiency of evolving pathways by modifying and combining existing modules.
Furthermore, bacteria have evolved intricate regulatory systems to control the expression of these catabolic genes, ensuring that they are only produced when the specific substrate is present. frontiersin.org This allows them to conserve energy and resources. The ability to utilize a wide variety of substrates, including phosphonates, is another example of microbial adaptation driven by the need to acquire essential nutrients like phosphorus from the environment. mdpi.com
Future Directions and Emerging Research Challenges
Uncharacterized Metabolic Pathways and Novel Enzyme Discoveries
Although 2-Oxopent-4-enoate is a recognized intermediate in the degradation of compounds like naphthalene (B1677914), toluene (B28343), and biphenyl (B1667301) via the meta-cleavage pathway, the full diversity of these pathways across different microbial species is far from completely mapped. tandfonline.comoup.comgenome.jpwikipedia.org Many pathways that degrade hundreds of related aromatic compounds converge on the formation of this compound before entering central metabolism. oup.com This convergence points to its central role, but also suggests that novel enzymatic routes leading to its formation from various xenobiotics are yet to be discovered.
Research into the genetics of polycyclic aromatic hydrocarbon (PAH) metabolism reveals that catabolic pathway genes likely evolved through mechanisms like horizontal gene transfer, gene fusion, and mutation, indicating a rich diversity waiting to be uncovered. tandfonline.com For instance, analysis of the polychlorinated biphenyl (PCB) degrader Rhodococcus sp. strain RHA1 identified genes for 2-hydroxypenta-2,4-dienoate (a tautomer of this compound) metabolism with unique gene arrangements compared to those in gram-negative bacteria, suggesting a distinct evolutionary history. asm.org Furthermore, BLAST searches have pointed to the existence of uncharacterized gene sets similar to those in the 2-hydroxypenta-2,4-dienoate metabolic pathway in organisms like Mycobacterium tuberculosis H37Rv. asm.org Similarly, a novel gene cluster involved in the degradation of lignin-derived monoaromatics, which proceeds via a this compound intermediate, has been identified in Thermus oshimai JL-2, highlighting the potential for finding new enzymes in extremophiles. nih.gov The exploration of diverse microbial habitats, from contaminated soils to extreme environments, remains a key strategy for identifying new catabolic pathways and the novel enzymes that constitute them. nih.gov
Advanced Enzymatic Characterization and Structure-Function Relationships
In some bacteria, such as Pseudomonas putida, the hydratase (encoded by xylJ) forms a physical complex with the preceding enzyme in the pathway, 4-oxalocrotonate decarboxylase (encoded by xylI). asm.orgenzyme-database.org This enzyme complex is believed to facilitate the direct transfer, or channeling, of the unstable 2-hydroxypenta-2,4-dienoate intermediate from the decarboxylase to the hydratase, preventing its accumulation and potential side reactions. asm.orgucl.ac.uk The hydratase from Pseudomonas putida has been purified and shown to be a stereospecific enzyme, producing L(S)-4-hydroxy-2-oxopentanoate. nih.gov
Future research must focus on elucidating the high-resolution crystal structures of these enzymes, both individually and in complex, to understand the molecular basis of substrate specificity, catalysis, and intermediate channeling. northumbria.ac.uk Studying the structure-function relationships of these enzymes across different species can provide insights into their evolution and suggest strategies for protein engineering. tandfonline.com For example, understanding how the active site accommodates different substrates could guide the design of enzymes with broadened or altered specificities.
Table 1: Key Enzymes in the Downstream Metabolism of this compound
| Enzyme Name | Gene Name (example) | EC Number | Reaction Catalyzed | Organism Example |
| This compound hydratase | xylJ, dmpE, mhpD | 4.2.1.80 | (S)-4-hydroxy-2-oxopentanoate <=> (2Z)-2-hydroxypenta-2,4-dienoate + H₂O | Pseudomonas putida |
| 4-Hydroxy-2-oxovalerate aldolase (B8822740) | xylK, dmpG | 4.1.3.39 | 4-hydroxy-2-oxopentanoate (B1241807) <=> pyruvate (B1213749) + acetaldehyde (B116499) | Pseudomonas putida |
| Acetaldehyde dehydrogenase (acylating) | xylQ, dmpF | 1.2.1.10 | Acetaldehyde + CoA + NAD⁺ <=> acetyl-CoA + NADH + H⁺ | Pseudomonas putida |
Systems-Level Understanding and Predictive Modeling of Microbial Metabolism
Given that this compound is a shared intermediate in numerous degradation pathways, a systems-level approach is essential for a holistic understanding of its metabolic context. oup.com The degradation of complex aromatic compounds often involves a network of interconnected enzymatic reactions, and the flux through pathways involving this compound depends on the expression and kinetics of many enzymes. oup.comnih.gov A significant challenge is that metabolic databases often contain redundancy, with the three-reaction pathway from this compound to acetyl-CoA being repeated for every aromatic compound that degrades through this route. oup.com A more efficient approach involves curating this sequence as a standalone module and using pathway links to connect it to various upstream degradation routes, thereby creating a more accurate and navigable metabolic network map. oup.com
Predictive modeling of metabolic pathways is an emerging and powerful tool. researchgate.net Systems like the University of Minnesota Pathway Prediction System (UM-PPS) use a rule-based approach to predict plausible degradation pathways for xenobiotic compounds. oup.com Such in silico tools can generate directed acyclic graphs showing potential transformation products, including the formation of central intermediates like this compound from parent pollutants. oup.comeuropa.eu These predictions can guide experimental work by identifying likely intermediates and the enzymes responsible for their transformation. The future of this field lies in developing more accurate prediction algorithms that integrate genomic, transcriptomic, and proteomic data to create dynamic models of metabolic flux, enabling a quantitative understanding of how microorganisms respond to and metabolize aromatic pollutants.
Development of Robust Biocatalysts for Industrial and Environmental Applications
The enzymes of the this compound pathway hold significant promise as biocatalysts for bioremediation and industrial synthesis. ontosight.aiontosight.ai The ability of microorganisms to degrade toxic environmental pollutants like PAHs, PCBs, dioxins, and toluene is dependent on the efficient functioning of these metabolic routes. tandfonline.comgenome.jpnih.gov Therefore, enhancing the activity and stability of key enzymes such as this compound hydratase is a major goal for developing practical bioremediation technologies. ontosight.aiontosight.ai
A key strategy is the development of robust whole-cell biocatalysts. researchgate.netnih.gov Using entire microbial cells can be advantageous over isolated enzymes as it circumvents the need for costly enzyme purification and provides necessary cofactors. nih.govd-nb.info Metabolic engineering can be employed to create microbial strains that overexpress the entire enzymatic pathway, enhancing the rate of pollutant degradation. d-nb.info Furthermore, techniques like directed evolution can be used to generate next-generation enzymes with improved properties, such as higher thermal stability, tolerance to organic solvents, or enhanced catalytic efficiency. researchgate.net By subjecting genes for enzymes like this compound hydratase to repeated rounds of mutation and screening, variants better suited for harsh industrial or environmental conditions can be selected. researchgate.neteuropa.eu These advanced biocatalysts could be applied in bioreactors for wastewater treatment or for the synthesis of valuable chemicals from renewable lignin-derived aromatic feedstocks. uni-saarland.de
Table 2: Potential Applications of the this compound Metabolic Pathway
| Application Area | Description | Key Enzymes/Pathways Involved |
| Bioremediation | Degradation of toxic aromatic pollutants in soil, water, and industrial effluent. | Catechol meta-cleavage pathway, Biphenyl degradation, Toluene degradation. |
| Biocatalysis | Synthesis of fine chemicals and polymer precursors from aromatic starting materials. | This compound hydratase, 4-Hydroxy-2-oxovalerate aldolase. |
| Waste Valorization | Conversion of lignin-derived aromatic compounds from biomass into value-added products. | Pathways degrading ferulic acid, vanillate, and other lignin (B12514952) monomers. |
| Biotechnology | Development of engineered microbes for specific biotransformation tasks. | Whole-cell biocatalysts expressing optimized degradation pathways. |
Q & A
Q. What enzymatic pathways involve 2-oxopent-4-enoate, and how are these pathways experimentally characterized?
this compound is a key intermediate in microbial biodegradation pathways, such as the meta-cleavage pathway of aromatic compounds like phenol. For instance, Pseudomonas species convert catechol to 2-hydroxymuconate semialdehyde (2-HMS), which is further metabolized to this compound via 2-hydroxypenta-2,4-dienoate. Experimental characterization involves:
- LC-MS analysis to detect intermediates like 4-hydroxy-2-oxovalerate (a downstream product of this compound hydratase activity) .
- Enzyme assays to measure hydratase activity, using purified enzymes and substrates like cis-2-hydroxypenta-2,4-dienoate .
- Gene knockout studies to confirm the role of enzymes (e.g., mhpD in E. coli) in these pathways .
Q. What spectroscopic and chromatographic methods are used to characterize this compound in solution?
- Liquid Chromatography-Mass Spectrometry (LC-MS): Detects this compound and its derivatives via mass-to-charge ratios (e.g., m/z 131.17 for 2-hydroxypenta-2,4-dienoate) .
- Nuclear Magnetic Resonance (NMR): Identifies structural features, such as keto-enol tautomerism, which affects reactivity .
- UV-Vis Spectroscopy: Monitors enzymatic reactions by tracking absorbance changes at specific wavelengths (e.g., 260 nm for conjugated dienes) .
Q. How can researchers mitigate challenges in synthesizing this compound in vitro?
- Enzymatic synthesis: Use recombinant enzymes like this compound hydratase to catalyze the conversion of cis-2-hydroxypenta-2,4-dienoate .
- Purity control: Employ HPLC or GC-MS to verify product purity and avoid side reactions .
- Stabilization: Store the compound at low temperatures (-80°C) in inert buffers to prevent degradation .
Advanced Research Questions
Q. How can contradictions in reported enzymatic activities of this compound hydratase across organisms be resolved?
Discrepancies may arise from differences in enzyme isoforms or assay conditions. Methodological approaches include:
- Comparative kinetics: Measure Km and Vmax under standardized pH, temperature, and substrate concentrations .
- Structural studies: Use X-ray crystallography (e.g., SHELX for refinement ) to compare active-site architectures of hydratases from diverse species .
- Phylogenetic analysis: Correlate enzyme activity with evolutionary relationships to identify conserved catalytic residues .
Q. What strategies optimize the detection of transient intermediates like this compound in metabolic flux studies?
- Rapid sampling/quenching: Freeze reactions at millisecond intervals using liquid nitrogen or acidic quenching .
- Isotopic labeling: Track carbon flow using <sup>13</sup>C-labeled substrates and analyze via NMR or LC-MS .
- Computational modeling: Predict intermediate accumulation using tools like COPASI or KEGG Mapper .
Q. How does molecular docking elucidate substrate specificity in enzymes acting on this compound?
- Docking software (e.g., AutoDock Vina): Simulate binding interactions between this compound and active sites of enzymes like 4-oxalocrotonate decarboxylase .
- Electrostatic potential mapping: Identify charge complementarity between the substrate and catalytic residues .
- Mutagenesis validation: Test predicted critical residues (e.g., Arg<sup>128</sup> in this compound hydratase) via site-directed mutagenesis .
Data Analysis and Contradiction Management
Q. How should researchers address variability in kinetic data for this compound-producing enzymes?
- Error bars and statistical tests: Use standard deviation and t-tests/ANOVA to assess reproducibility .
- Control experiments: Include negative controls (e.g., heat-inactivated enzymes) to rule out non-enzymatic reactions .
- Meta-analysis: Compare datasets across publications to identify systematic biases (e.g., buffer composition effects) .
Q. What criteria validate the identification of this compound in complex biological matrices?
- Multi-method confirmation: Combine NMR, MS, and enzymatic assays to cross-verify results .
- Isotope ratio analysis: Match experimental <sup>13</sup>C/<sup>12</sup>C ratios with theoretical values for the compound .
- Database alignment: Reference spectral libraries (e.g., HMDB or METLIN) for m/z and retention time matches .
Methodological Best Practices
Q. How to design a robust experimental protocol for studying this compound in microbial consortia?
- Variable isolation: Test one independent variable (e.g., carbon source) while controlling others (pH, temperature) .
- Replication: Use triplicate cultures and independent biological replicates .
- Data transparency: Report raw data in appendices and processed data in main texts, following journal guidelines like CONSORT-EHEALTH .
Q. What tools facilitate the graphical representation of this compound’s role in metabolic networks?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
